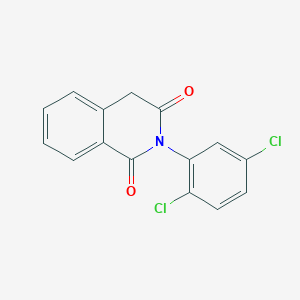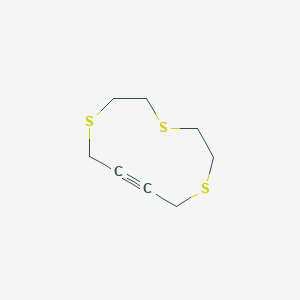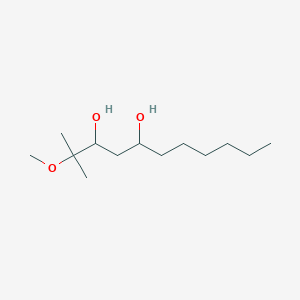
2-Methoxy-2-methylundecane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-2-methylundecane-3,5-diol is an organic compound with the molecular formula C13H28O3. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-methylundecane-3,5-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of an alkene using osmium tetroxide (OsO4) can yield vicinal diols . Another method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation reactions using catalysts to increase efficiency and yield. The use of osmium tetroxide or potassium permanganate (KMnO4) in non
Properties
CAS No. |
129393-35-7 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-methoxy-2-methylundecane-3,5-diol |
InChI |
InChI=1S/C13H28O3/c1-5-6-7-8-9-11(14)10-12(15)13(2,3)16-4/h11-12,14-15H,5-10H2,1-4H3 |
InChI Key |
IZATWVSVSLBJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(C)(C)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


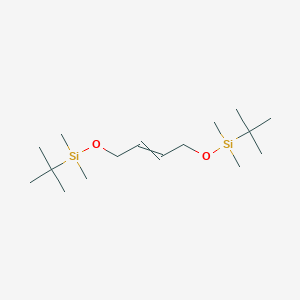
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
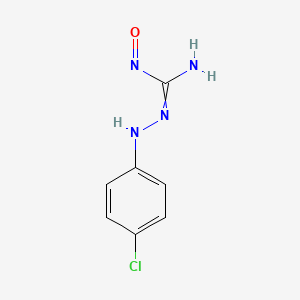
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
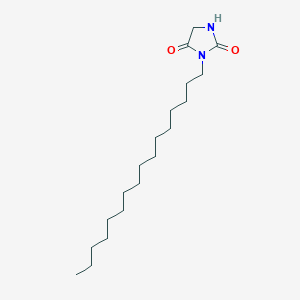
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
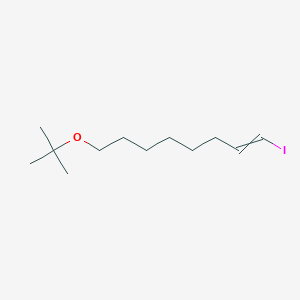

![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)
